
rac-N-Methyl-frovatriptan Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-Methyl-frovatriptan Oxalate: is a compound that belongs to the class of triptan drugs, which are primarily used for the treatment of migraine headaches. It is a metabolite of Frovatriptan, a serotonin 5-HT1B/1D receptor agonist. This compound is known for its vasoconstrictive properties, which help alleviate migraine symptoms by narrowing the blood vessels in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-Methyl-frovatriptan Oxalate involves several steps. One of the methods includes the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxy-cyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. Further treatment with tosyl chloride in the presence of pyridine produces the corresponding tosylated tetrahydrocarbazole. The tosyl group is removed by treatment with methylamine at 100°C to yield 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include chiral resolution techniques to separate the desired enantiomer from the racemic mixture .
Analyse Des Réactions Chimiques
Types of Reactions: rac-N-Methyl-frovatriptan Oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
rac-N-Methyl-frovatriptan Oxalate has several scientific research applications, including:
Chemistry: Used as a reference substance for studying the chemical properties and reactions of triptan compounds.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Studied for its potential therapeutic effects in treating migraines and other neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of rac-N-Methyl-frovatriptan Oxalate involves its agonistic activity at serotonin 5-HT1B/1D receptors. By binding to these receptors, the compound inhibits the release of pro-inflammatory neuropeptides and causes vasoconstriction of intracranial blood vessels. This action helps to alleviate migraine symptoms by reducing the dilation and inflammation of blood vessels in the brain .
Comparaison Avec Des Composés Similaires
Frovatriptan: The parent compound, also a serotonin 5-HT1B/1D receptor agonist used for migraine treatment.
Sumatriptan: Another triptan drug with similar therapeutic effects but different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action in treating migraines.
Zolmitriptan: Used for both acute migraine treatment and cluster headaches.
Uniqueness: rac-N-Methyl-frovatriptan Oxalate is unique due to its specific binding affinity for serotonin receptors and its distinct pharmacokinetic profile. It has a longer half-life compared to some other triptans, which may result in prolonged therapeutic effects .
Propriétés
Numéro CAS |
214917-60-9 |
|---|---|
Formule moléculaire |
C₁₇H₂₁N₃O₅ |
Poids moléculaire |
302.35 |
Synonymes |
3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide Ethanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


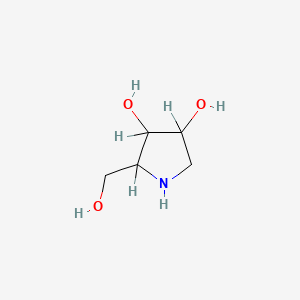
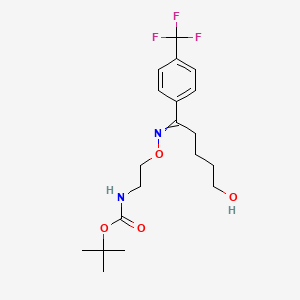


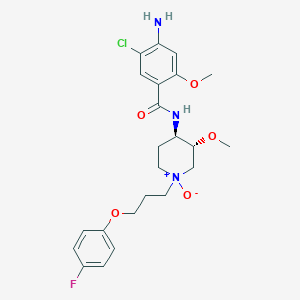

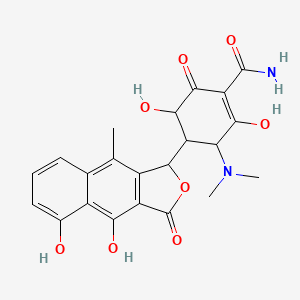
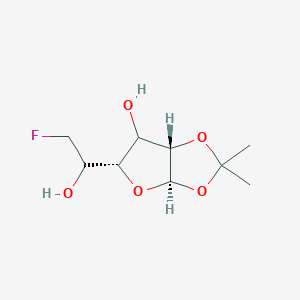
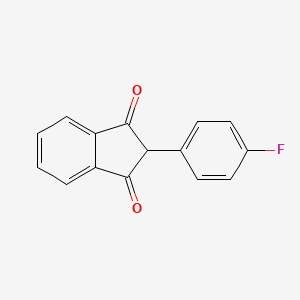
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
